molecular formula C9H6ClIN2 B1428281 2-Chloro-3-iodo-5-methyl-1,6-naphthyridine CAS No. 1407521-91-8

2-Chloro-3-iodo-5-methyl-1,6-naphthyridine

Cat. No.: B1428281
CAS No.: 1407521-91-8
M. Wt: 304.51 g/mol
InChI Key: SIQXQAGZZMBTNP-UHFFFAOYSA-N
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Description

2-Chloro-3-iodo-5-methyl-1,6-naphthyridine is a heterocyclic compound with the molecular formula C₉H₆ClIN₂ It belongs to the class of naphthyridines, which are characterized by a bicyclic structure consisting of two fused pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-iodo-5-methyl-1,6-naphthyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of 5-methyl-1,6-naphthyridine, followed by selective iodination and chlorination. The reaction conditions often require the use of strong halogenating agents and controlled temperatures to ensure the selective introduction of chlorine and iodine atoms at the desired positions on the naphthyridine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents and maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-iodo-5-methyl-1,6-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated or arylated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-3-iodo-5-methyl-1,6-naphthyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and viral infections.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Chemical Biology: It is employed in the design of molecular probes and sensors for detecting biological molecules.

    Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-iodo-5-methyl-1,6-naphthyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The molecular pathways involved can vary, but often include binding to active sites or allosteric sites on proteins, leading to changes in their conformation and activity.

Comparison with Similar Compounds

  • 2-Chloro-3-iodo-1,6-naphthyridine
  • 2-Chloro-3-bromo-5-methyl-1,6-naphthyridine
  • 2-Iodo-3-chloro-5-methyl-1,6-naphthyridine

Comparison: 2-Chloro-3-iodo-5-methyl-1,6-naphthyridine is unique due to the specific positions of the chlorine and iodine atoms, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different electronic properties and steric effects, making it suitable for specific applications where these characteristics are advantageous.

Properties

IUPAC Name

2-chloro-3-iodo-5-methyl-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClIN2/c1-5-6-4-7(11)9(10)13-8(6)2-3-12-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQXQAGZZMBTNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=NC(=C(C=C12)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101259112
Record name 1,6-Naphthyridine, 2-chloro-3-iodo-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1407521-91-8
Record name 1,6-Naphthyridine, 2-chloro-3-iodo-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1407521-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Naphthyridine, 2-chloro-3-iodo-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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